

comparative analysis of pentanedioate levels in healthy vs diseased states

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Compound of Interest

Compound Name: Pentanedioate

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Pentanedioate Levels in Health and Disease: A Comparative Analysis

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This guide provides a comprehensive comparative analysis of **pentanedioate** (glutaric acid) levels in healthy versus diseased states, with a primary focus on Glutaric Aciduria Type I (GA-I), a rare inherited metabolic disorder. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further investigation and therapeutic development.

Pentanedioate, a five-carbon dicarboxylic acid, is a normal intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1] However, its accumulation in biological fluids is a key biomarker for GA-I.[1][2] This condition is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), leading to a buildup of glutaric acid and 3-hydroxyglutaric acid, which are neurotoxic.[1][3]

Quantitative Data Summary

The following tables summarize the typical concentrations of **pentanedioate** and related metabolites in urine and plasma/serum for healthy individuals and patients with GA-I. It is important to note that values can vary between laboratories and with the age of the patient.[1]

Table 1: Urinary **Pentanedioate** (Glutaric Acid) and 3-Hydroxyglutaric Acid Concentrations

Analyte	Condition	Concentration Range (mmol/mol creatinine)
Pentanedioate (Glutaric Acid)	Healthy Control	< 8[1]
GA-I (High Excretor)	> 100 (often >1000)[1][4]	
GA-I (Low Excretor)	Normal to slightly elevated[1][4]	
3-Hydroxyglutaric Acid	Healthy Control	< 5[1]
GA-I (High Excretor)	Significantly elevated[1]	
GA-I (Low Excretor)	Consistently elevated[1]	

Note: In some GA-I patients, particularly "low excretors," urinary **pentanedioate** can be within the normal range, making 3-hydroxyglutaric acid a more reliable diagnostic marker.[1][4]

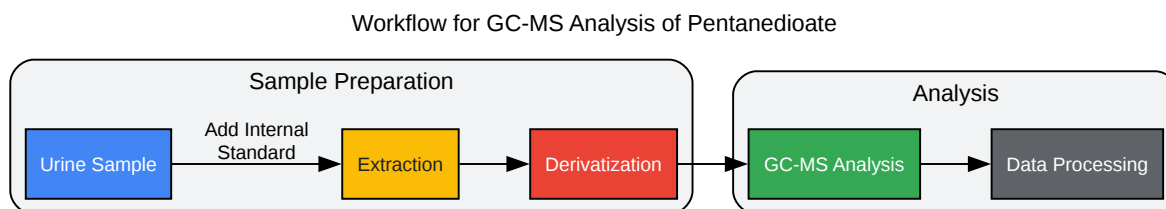
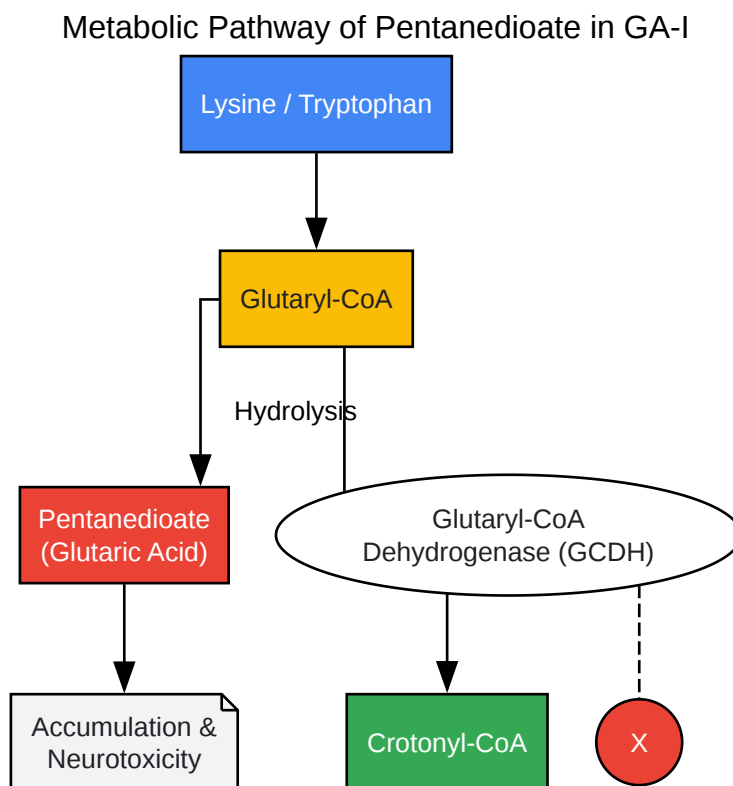
Table 2: Plasma/Serum **Pentanedioate** (Glutaric Acid) and Glutaryl carnitine (C5DC) Concentrations

Analyte	Condition	Concentration Range
Pentanedioate (Glutaric Acid)	Healthy Control	Undetectable to low $\mu\text{mol/L}$ [5]
GA-I	2.5 mg/dl (elevated)[5]	
Glutaryl carnitine (C5DC)	Healthy Control	Low levels[1]
GA-I	Significantly elevated[1][6]	

Note: Glutaryl carnitine (C5DC) analysis in dried blood spots is a primary tool for newborn screening for GA-I.[1][3]

Metabolic Pathway and Disease Pathogenesis

A deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH) disrupts the normal catabolic pathway of lysine and tryptophan. This leads to an accumulation of glutaryl-CoA, which is subsequently hydrolyzed to **pentanedioate** (glutaric acid). The buildup of **pentanedioate** and its derivative, 3-hydroxyglutaric acid, is neurotoxic and can cause severe neurological damage, particularly to the basal ganglia.[1][3]



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